molecular formula C8H11NO B021549 Tyramine CAS No. 51-67-2

Tyramine

Cat. No.: B021549
CAS No.: 51-67-2
M. Wt: 137.18 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
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Description

Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine. It is found in various foods, especially those that are fermented, cured, pickled, aged, or spoiled. This compound acts as a catecholamine releasing agent and is known for its role in modulating physiological processes such as blood pressure regulation and neurotransmitter release .

Mechanism of Action

Mode of Action

Tyramine acts by inducing the release of catecholamines . An important characteristic of this compound is its inability to cross the blood-brain barrier, which restricts its side effects to only non-psychoactive peripheral sympathomimetic effects . This means that this compound primarily affects the body’s peripheral nervous system rather than the central nervous system.

Biochemical Pathways

This compound is a trace amine derived from the amino acid tyrosine . It is generated via the decarboxylation of tyrosine in animals, plants, and microorganisms . Normally, this compound is degraded by monoamine oxidases (MAOs), specifically MAO A and MAO B . These enzymes, located at the outer mitochondrial membrane, are flavoproteins that dehydrate amines to imines .

Pharmacokinetics

The pharmacokinetics of this compound is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varies only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .

Result of Action

The action of this compound results in a multitude of physiological effects, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects . At high concentrations, this compound can elicit toxic effects, induce hypertension and migraine, and may cause allergic reactions .

Action Environment

The action of this compound is influenced by various environmental factors. In humans, the diet is the primary source of physiologically relevant this compound concentrations . Factors such as the availability of tyrosine in food, the presence of this compound-producing bacteria, the environmental pH, and the salt content of food can all influence the action, efficacy, and stability of this compound . The process of fermentation provides a particularly good source of this compound in human nutrition .

Biochemical Analysis

Biochemical Properties

Tyramine can influence a multitude of physiological mechanisms, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects . It interacts with various enzymes, proteins, and other biomolecules. For example, it is a prototypic substrate of monoamine oxidase A (MAO-A) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . At high concentrations, this compound can elicit toxic effects, induce hypertension and migraine, and may cause allergic reactions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is a substrate of MAO-A, and its metabolism involves oxidative deamination .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown a strong interindividual variation in systemic this compound exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can have potentially dangerous hypertensive effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and is a part of the tyrosine metabolic pathway . The effects of this compound on metabolic flux or metabolite levels are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyramine can be synthesized through a three-step biocatalytic reaction starting from serine in keratin acid hydrolysis wastewater. The process involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to this compound using tyrosine decarboxylase . The reaction conditions include a pH of 8.0, a temperature of 37°C, and the presence of Triton X-100 at 0.04%.

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis route. This method includes the decarboxylation of tyrosine, which can be achieved using various chemical reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Tyramine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form 4-hydroxyphenylacetaldehyde.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Various substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetaldehyde, dopamine, and octopamine .

Scientific Research Applications

Tyramine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    β-Phenylethylamine: Another aromatic biogenic amine with similar neuromodulatory properties.

    Octopamine: A neurotransmitter that is a metabolic product of tyramine.

    Dopamine: A well-known neurotransmitter involved in various physiological processes.

Uniqueness

This compound is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions. This characteristic distinguishes it from other similar compounds like dopamine, which can cross the blood-brain barrier and exert central nervous system effects .

Properties

IUPAC Name

4-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGWFCGJZKJUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Record name tyramine
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Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

71495-67-5
Record name Poly(tyramine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71495-67-5
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DSSTOX Substance ID

DTXSID2043874
Record name Tyramine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow solid; Sweet meaty aroma
Record name Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000306
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(4-Hydroxyphenyl)ethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166 °C @ 2 MM HG
Record name TYRAMINE
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Solubility

SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol)
Record name TYRAMINE
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Record name Tyramine
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Record name 2-(4-Hydroxyphenyl)ethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Mechanism of Action

... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors.
Record name TYRAMINE
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Color/Form

CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER

CAS No.

51-67-2
Record name Tyramine
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Record name Tyramine
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Record name Tyramine
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Record name 4-(2-aminoethyl)phenol
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Record name TYRAMINE
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Record name TYRAMINE
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Record name Tyramine
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Melting Point

164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C
Record name TYRAMINE
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Record name Tyramine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

Formation of the tyramide of compound III, is as follows. N-hydroxysuccinimide (33 mg) is dissolved in the reaction mixture prepared above by heating to 70° C., then dicyclohexylcarbodiimide (61 mg) is added. This is reacted at 70° C. for 90 minutes, an additional amount (6 mg) of the carbodiimide is added and the reaction is continued for another 30 minutes. The mixture is cooled to 0° C. and the precipitated dicyclohexylurea is settled by centrifugation. The supernatant, containing 6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride (IV) is recovered. A solution of tyramine [4-(2′-amino)ethylphenol] (1.0 g) in water (5 ml) is formed by bringing it to pH 7 by addition of concentrated HCl. This solution is added to the supernatant containing compound IV and reacted at room temperature for one hour. This mixture is then reduced to a red oil by evacuation at 60° C., and is then extracted with water to remove excess tyramine. Compound (VI) is then recrystalized from ethanol-acidified with HCl.
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Quantity
6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Rats were anesthetized with a mixture of pentobarbital (30 mg/kg) and chloral hydrate (120 mg/kg) by intraperitoneal injection. The left carotid artery and jugular vein were cannulated with fine polytene tubing (artery) or fine silicone rubber tubing connected to polyethylene tubing (vein), the distal end of which was brought under the skin to an anchor point behind the neck. The tubing was filled with heparinized saline solution, and plugged with a fine steel rod. The animals were treated with 20 mg chloramphenicol by intramuscular injection and allowed to recover from the operation overnight. The following day, the rats were placed in a high-walled container permitting free movement. The arterial catheter was connected to a pressure transducer via a 100 cm length of saline-filled, fine-bore polyethylene tubing, and the venous catheter connected to a 1 ml syringe via a similar length of tubing, which, together with the syringe, contained a solution of tyramine hydrochloride in saline (1 mg/ml). Following an equilibration period of 30 to 40 minutes, tyramine injections (50 or 100 μg) were given, and blood pressure responses recorded. An interval of at least 15 minutes was maintained between injections after return of blood pressure to control values. Control pressor responses were established, then one of the drugs was injected intraperitoneally, and tyramine responses were repeated over the next 4 hours. The area under the blood pressure response curve was estimated, and the ratio of this area after treatment to before treatment and to 1 to 3 hours after injection of the compounds, was determined using the average of 3 to 4 values obtained in the control period.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Ethyl acetate (1.5 mL) was added to 100 mg of Boc-Tyramine-PEM (α,γ-mixture) obtained in Reference Example 3 to suspend the compound, and then 4 N HCl/dioxane (0.5 mL) was added thereto. The mixture was stirred for one hour at room temperature. A precipitate thus obtained was filtered with a Kiriyama funnel and dried in a vacuum, and thus 93 mg of Tyramine-PEM (α,γ-mixture) was obtained. The compound is thought to be a dihydrochloride salt, based on yield.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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